tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate
Description
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is a fluorinated isoxazole derivative. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.
Properties
Molecular Formula |
C12H13FN2O3 |
|---|---|
Molecular Weight |
252.24 g/mol |
IUPAC Name |
tert-butyl N-(4-fluoro-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H13FN2O3/c1-12(2,3)17-11(16)14-10-9-7(13)5-4-6-8(9)18-15-10/h4-6H,1-3H3,(H,14,15,16) |
InChI Key |
WOIMKDBOBPSDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method involves the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using scalable reaction conditions and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate shows promise as a lead compound in drug development. Its derivatives may be explored for therapeutic applications targeting neurological and inflammatory conditions. Notably, the compound's interaction studies could focus on its binding affinity to specific biological targets such as enzymes or receptors, which are crucial for understanding its mechanism of action.
Case Study: Neuroprotective Effects
Research has indicated that compounds structurally related to this compound may possess neuroprotective effects. For instance, studies have shown that similar compounds can inhibit amyloid beta peptide aggregation, which is significant in the context of Alzheimer's disease. In vitro assays demonstrated that these compounds could reduce oxidative stress markers and improve cell viability in astrocytes exposed to amyloid beta .
Agricultural Chemistry Applications
In addition to its medicinal applications, this compound may also be utilized in agricultural chemistry. Its structural characteristics suggest potential use as a pesticide or herbicide. The ability to modify the compound through nucleophilic substitution reactions could lead to the development of new agrochemicals with enhanced efficacy against pests or weeds.
Mechanism of Action
The mechanism of action of tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated isoxazole derivatives and isoxazole-based carbamates. Examples include:
- tert-Butyl (4-bromo-3-cyano-7-fluorobenzothiophen-2-yl)carbamate
- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives .
Uniqueness
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and potential as a pharmacophore .
Biological Activity
tert-Butyl (4-fluorobenzo[d]isoxazol-3-yl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group and a 4-fluorobenzo[d]isoxazole moiety. Its molecular formula is CHFNO, with a molecular weight of approximately 252.24 g/mol. The presence of the fluorine atom and the carbamate functional group suggests potential biological activities that may be leveraged in medicinal chemistry and agriculture.
The compound's structure allows for various chemical reactions, particularly hydrolysis, which can lead to the formation of amines and carbonic acid derivatives. These properties are essential for understanding its biological activity and potential therapeutic applications.
Biological Activity
Research into the biological activity of this compound indicates several promising avenues:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, which is crucial for its pharmacological profile. Studies are needed to assess its binding affinity and inhibitory potential against targets relevant to disease states.
- Potential Therapeutic Applications : Given its structural characteristics, this compound could serve as a lead in drug development, particularly for neurological and inflammatory diseases. Its derivatives may also be explored for their efficacy in treating conditions such as acute myeloid leukemia (AML), where similar compounds have shown promise as FLT3 inhibitors .
- Agricultural Chemistry : The compound's unique features may also lend themselves to applications in developing new pesticides or herbicides, potentially improving crop protection strategies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- FLT3 Inhibitors : Research has demonstrated that structurally similar compounds can inhibit FLT3 phosphorylation, leading to apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxicity against MV4-11 cells in xenograft models, suggesting that modifications to the benzo[d]isoxazole structure can enhance therapeutic efficacy .
- Neuropsychiatric Applications : Compounds with similar frameworks have been studied for their mood-modulating effects, indicating that modifications to the isoxazole moiety can influence receptor affinity and functional activity against neuropsychiatric targets .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally related compounds can provide insights into how variations affect biological activity.
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| tert-Butyl (3-fluoropyridin-4-yl)carbamate | CHFNO | 202.25 g/mol | Contains a pyridine ring |
| tert-Butyl ((3R,4S)-4-amino-tetrahydrofuran-3-yl)carbamate | CHNO | 202.25 g/mol | Features a tetrahydrofuran ring |
| tert-Butyl ((3S,4R)-4-fluoropiperidin-3-yl)carbamate | CHFNO | 230.27 g/mol | Incorporates a piperidine structure |
These compounds differ primarily in their heterocyclic structures and substituent groups, which significantly influence their biological activities and potential applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
